1-ethyl-4-nitro-1H-imidazole
Overview
Description
“1-ethyl-4-nitro-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an important synthon in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Scientific Research Applications
Structural Analysis and Properties
- Hydrolysis and Crystallization : The study by Wu, Liu, and Ng (2005) focuses on the hydrolysis of a compound closely related to 1-ethyl-4-nitro-1H-imidazole, leading to crystallization and formation of a three-dimensional network through hydrogen bonding (Wu, Liu, & Ng, 2005).
Chemical Reactions and Synthesis
Nitro Group Substitution : El′tsov and Mokrushin (2002) explored the substitution of the nitro group in 4,5-dinitroimidazole, a compound similar to this compound, and its transformation into other derivatives (El′tsov & Mokrushin, 2002).
Nitro-Reductive Cyclization : Sathyanarayana and Poojary (2021) investigated nitro-reductive cyclization in a related compound, leading to the synthesis of various derivatives and their structural characterization (Sathyanarayana & Poojary, 2021).
Biochemical and Medicinal Applications
β-Glucuronidase Inhibitory Activity : Salar et al. (2017) conducted a study on derivatives of a closely related compound, indicating potential for β-glucuronidase inhibitory activity and suggesting a relationship between molecular structure and bioactivity (Salar et al., 2017).
Antiprotozoal Properties : Manjusha et al. (2020) explored the antiprotozoal properties of a related compound, focusing on its spectroscopic elucidation and computational analysis (Manjusha et al., 2020).
Environmental and Ecological Impact
- Biodegradability Prediction : Veeraragavan, Narayanaswamy, and Chidambaram (2017) investigated the biodegradability of imidazole derivatives, including compounds similar to this compound, by examining their impact on histidine degradation enzymes (Veeraragavan, Narayanaswamy, & Chidambaram, 2017).
Safety and Hazards
Future Directions
Imidazole derivatives have occupied a unique place in the field of medicinal chemistry . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
1-ethyl-4-nitroimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-3-5(6-4-7)8(9)10/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMULKJHAVHLHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566111 | |
Record name | 1-Ethyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13230-05-2 | |
Record name | 1-Ethyl-4-nitro-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13230-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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